An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate Hydrochloride
An In-depth Technical Guide to (R)-Methyl 3-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 3-aminobutanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of (R)-Methyl 3-aminobutanoate hydrochloride, with a focus on its role as a precursor in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
(R)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (R)-3-aminobutanoic acid. Its fundamental properties are summarized below. While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its identity is well-characterized by spectroscopic methods.
Table 1: Physicochemical Data for (R)-Methyl 3-aminobutanoate hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | methyl (3R)-3-aminobutanoate;hydrochloride | N/A |
| Synonyms | (R)-3-Aminobutanoic acid methyl ester hydrochloride, Methyl (R)-homo-beta-alaninate hydrochloride | [1] |
| CAS Number | 139243-54-2 | [2] |
| Molecular Formula | C5H12ClNO2 | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | Typically ≥97% | [2] |
| Melting Point | Data not readily available | [4] |
| Boiling Point | Data not readily available | [4] |
| Solubility | Data not readily available | [4] |
| Storage | Room temperature | [2] |
Spectroscopic Data
The structural identity of (R)-Methyl 3-aminobutanoate hydrochloride is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (R)-Methyl 3-aminobutanoate hydrochloride in Chloroform-d (CDCl₃) shows the following characteristic peaks:
Table 2: ¹H NMR Spectral Data for (R)-Methyl 3-aminobutanoate hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.47 | broad | 3H | -NH₃⁺ |
| ~3.84 | broad | 1H | -CH(NH₃⁺)- |
| 3.76 | singlet | 3H | -OCH₃ |
| ~2.87 | multiplet | 2H | -CH₂-C=O |
| 1.53 | doublet | 3H | -CH(CH₃)- |
Source: The Royal Society of Chemistry
Expected Spectroscopic Characteristics
While experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry of the hydrochloride salt are not widely published, the expected characteristics can be inferred from its structure:
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¹³C NMR: Expected signals would include peaks for the carbonyl carbon of the ester (around 170 ppm), the methoxy carbon (around 50-55 ppm), the chiral methine carbon (around 40-45 ppm), the methylene carbon (around 35-40 ppm), and the methyl carbon (around 15-20 ppm).
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FT-IR: Characteristic absorption bands would be expected for the N-H stretching of the ammonium salt (broad band around 3000 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), the ester C=O stretching (around 1730-1750 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum of the free base, (R)-Methyl 3-aminobutanoate, would show a molecular ion peak [M]⁺ at m/z 117.15. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 86, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 58.
Experimental Protocols
Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride
A common and efficient method for the synthesis of (R)-Methyl 3-aminobutanoate hydrochloride is the Fischer esterification of (R)-3-aminobutanoic acid using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.
Protocol: Esterification of (R)-3-aminobutanoic Acid with Thionyl Chloride in Methanol
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Reaction Setup: Suspend (R)-3-aminobutanoic acid (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Thionyl Chloride: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) dropwise to the stirred suspension.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).
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Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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Isolation: The resulting crude product, (R)-Methyl 3-aminobutanoate hydrochloride, is often obtained as a colorless oil or a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization.
Applications in Drug Discovery
The primary application of (R)-Methyl 3-aminobutanoate hydrochloride is as a chiral building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.
Role as a PROTAC Building Block
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] PROTACs typically consist of three components: a ligand for the target protein, a ligand for an E3 ligase (like Cereblon or VHL), and a linker connecting the two ligands.
(R)-Methyl 3-aminobutanoate hydrochloride serves as a precursor for a portion of the linker or as a component of the E3 ligase ligand, often after further chemical modification. Its stereochemistry is crucial for the proper orientation of the PROTAC molecule to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Visualizations
Caption: Synthesis of (R)-Methyl 3-aminobutanoate hydrochloride.
Caption: Role as a building block in PROTAC synthesis.
Conclusion
(R)-Methyl 3-aminobutanoate hydrochloride is a valuable and versatile chiral building block for synthetic and medicinal chemists. Its straightforward synthesis and the stereocenter it possesses make it an important component in the construction of complex, biologically active molecules. Its primary utility in the synthesis of PROTACs underscores its relevance in the development of next-generation therapeutics aimed at targeted protein degradation. Further research into its applications is likely to expand its role in innovative drug discovery programs.
References
- 1. (R)-3-Amino-butyric acid methyl ester, HCl | CymitQuimica [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
